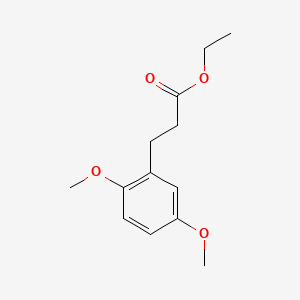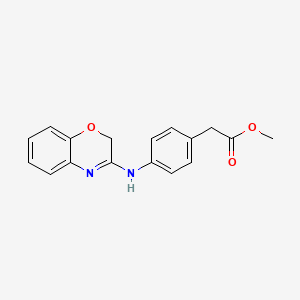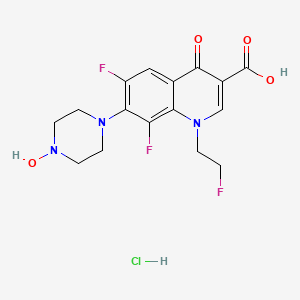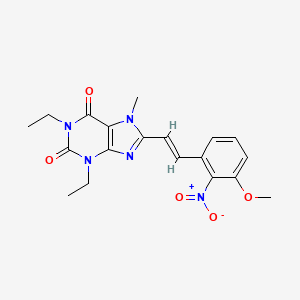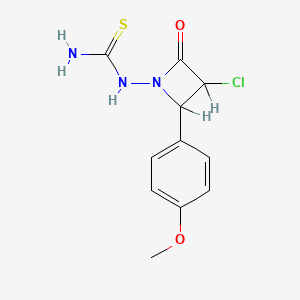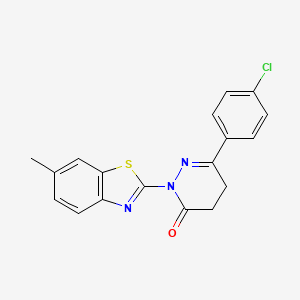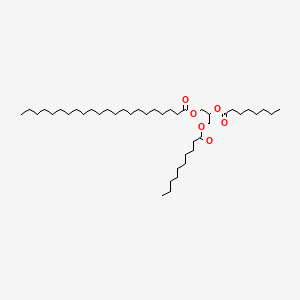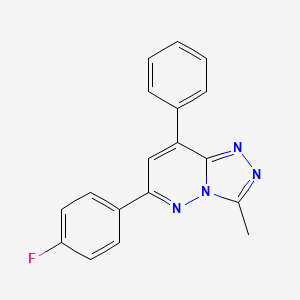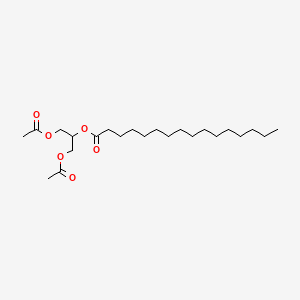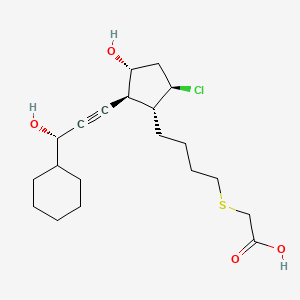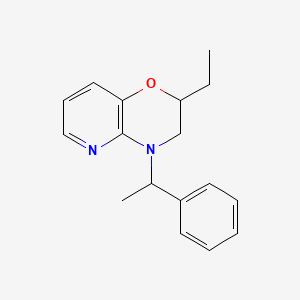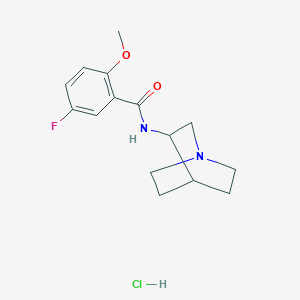
Disodium pimelate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium pimelate is a chemical compound with the molecular formula C7H10Na2O4. It is the disodium salt of pimelic acid, a seven-carbon dicarboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: Disodium pimelate can be synthesized through the neutralization of pimelic acid with sodium hydroxide. The reaction typically involves dissolving pimelic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to yield this compound crystals .
Industrial Production Methods: In industrial settings, this compound is produced by the same neutralization process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The process involves the use of large reactors and precise monitoring of pH levels to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: Disodium pimelate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pimelic acid derivatives.
Reduction: Reduction reactions can convert it back to pimelic acid.
Substitution: It can participate in substitution reactions where the sodium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various metal salts can be used to replace sodium ions.
Major Products Formed:
Oxidation: Pimelic acid derivatives.
Reduction: Pimelic acid.
Substitution: Metal pimelates.
Scientific Research Applications
Disodium pimelate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of biotin and other complex molecules.
Biology: It plays a role in the metabolic pathways of certain microorganisms.
Medicine: Research is ongoing into its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of disodium pimelate involves its role as a precursor in the biosynthesis of biotin. In microorganisms, it is converted into pimeloyl-CoA, which then undergoes a series of enzymatic reactions to form biotin. This process is crucial for the growth and development of these organisms .
Comparison with Similar Compounds
Disodium adipate: Another dicarboxylic acid salt with similar properties but a shorter carbon chain.
Disodium suberate: A similar compound with a longer carbon chain.
Disodium sebacate: Another related compound with a ten-carbon chain.
Uniqueness: Disodium pimelate is unique due to its specific role in biotin synthesis. While other dicarboxylic acid salts have similar chemical properties, this compound’s involvement in the biosynthesis of an essential vitamin sets it apart .
Properties
CAS No. |
13479-15-7 |
|---|---|
Molecular Formula |
C7H10Na2O4 |
Molecular Weight |
204.13 g/mol |
IUPAC Name |
disodium;heptanedioate |
InChI |
InChI=1S/C7H12O4.2Na/c8-6(9)4-2-1-3-5-7(10)11;;/h1-5H2,(H,8,9)(H,10,11);;/q;2*+1/p-2 |
InChI Key |
IWSNZVQDAUSXPP-UHFFFAOYSA-L |
Canonical SMILES |
C(CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


